molecular formula C14H11Br2ClO B14770902 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene

1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene

Cat. No.: B14770902
M. Wt: 390.50 g/mol
InChI Key: KTPXNBYMATUWBF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, bromomethyl, and chloro groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by further functionalization to introduce the bromomethyl and chloro groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and complex aromatic compounds.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the benzyloxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and radical-mediated reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-bromo-4-chlorobenzene
  • 1-(Benzyloxy)-3-chloro-2-(chloromethyl)-4-bromobenzene
  • 1-(Benzyloxy)-3-bromo-4-chlorobenzene

Uniqueness

1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and chloro groups on the benzene ring allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C14H11Br2ClO

Molecular Weight

390.50 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-1-chloro-4-phenylmethoxybenzene

InChI

InChI=1S/C14H11Br2ClO/c15-8-11-13(7-6-12(17)14(11)16)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

KTPXNBYMATUWBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)Br)CBr

Origin of Product

United States

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